REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[CH:3]=1.[C:12]([O:16][C:17](=[O:21])[CH2:18][Zn]Cl)([CH3:15])([CH3:14])[CH3:13]>C1COCC1>[O:9]=[C:6]1[C:5]2[CH:10]=[CH:11][C:2]([CH2:18][C:17]([O:16][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:21])=[CH:3][C:4]=2[CH2:8][O:7]1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(C(OC2)=O)C=C1
|
Name
|
palladium tetrakis triphenylphosphine
|
Quantity
|
136 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
(2-tert-butoxy-2-oxoethyl) (chloro) zinc
|
Quantity
|
6.57 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C[Zn]Cl)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was purged with nitrogen 3 times
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
then extracted with ethyl acetate twice
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by MPLC on a 40 g ISCO Redi-Sep column
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCC2=C1C=CC(=C2)CC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |